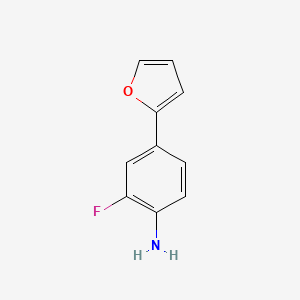

2-Fluoro-4-(furan-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(furan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPLQFFUJXZUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic & Conformational Engineering of Fluorine-Substituted Biaryl Amines: A Technical Guide

Executive Summary

The strategic incorporation of fluorine into biaryl amine scaffolds represents a high-leverage optimization strategy in both organic electronics and medicinal chemistry. Unlike simple steric bulk, fluorine introduces a unique vector of electronic withdrawal (

This guide dissects the structure-property relationships (SPR) of fluorinated biaryl amines. It provides actionable protocols for synthesizing these motifs and tuning their properties for Hole Transport Materials (HTMs) in OLEDs/perovskites (deepening HOMO levels) and Pharmaceutical leads (modulating pKa and metabolic stability).

Electronic Mechanics of Fluorination

The Inductive vs. Mesomeric Conflict

Fluorine is the most electronegative element (

-

HOMO Modulation: The

effect dominates, stabilizing the Highest Occupied Molecular Orbital (HOMO). This "deepens" the HOMO level (e.g., shifting from -

LUMO Modulation: The effect on the Lowest Unoccupied Molecular Orbital (LUMO) is less pronounced but generally leads to a widened bandgap.

-

Basicity (pKa): Fluorine substitution reduces the electron density on the nitrogen atom, lowering the pKa of the conjugate acid. This is a primary tool for reducing lysosomotropic trapping in drug design.

Visualization: Electronic & Conformational Logic

The following diagram illustrates the interplay between electronic effects and steric/electrostatic forces driving conformation.

Figure 1: Mechanistic pathways of fluorine substitution affecting electronic states and molecular geometry.

Conformational Dynamics: The "Ortho Effect"

In biaryl systems, the bond rotation between aryl rings is a key degree of freedom. Fluorine substitution at the ortho position restricts this rotation, often "locking" the molecule into a specific atropisomer or preferred torsion angle.

Planarization vs. Twisting

-

Planarization (C–F···H): In some scaffolds, weak hydrogen bonding between fluorine and an adjacent proton can encourage planarity, extending conjugation length.

-

Twisting (Steric Repulsion): More commonly in triarylamines, ortho-fluorine introduces steric clash with the amine nitrogen or adjacent rings, forcing a twisted geometry (dihedral angle

). This breaks conjugation, effectively localizing the HOMO on the amine core and raising the triplet energy (

Application Analysis

Organic Electronics (OLEDs & Perovskites)

Goal: Maximize Hole Mobility (

-

Mechanism: Deepening the HOMO level matches the valence band of perovskites or the work function of anodes, reducing energy loss.

-

Case Study Data (BDT-Series): Comparison of Benzodithiophene (BDT) based Hole Transport Materials.

| Property | Non-Fluorinated (BDT-NoF) | Ortho-Fluorinated (BDT-OF) | Meta-Fluorinated (BDT-mF) | Impact Analysis |

| HOMO Level (eV) | Ortho-F provides max stabilization. | |||

| PCE (%) | 14.9% | 16.7% | 12.4% | Deep HOMO + Packing = High Efficiency. |

| Hole Mobility | Ortho-F improves intermolecular overlap. |

Key Insight: The ortho-fluorine in BDT-OF facilitates a "face-on" packing orientation due to dipole alignment, significantly boosting charge transport compared to the meta-isomer.

Medicinal Chemistry

Goal: Improve Metabolic Stability and Permeability.

-

Metabolic Blocking: Para-hydroxylation is a common metabolic clearance pathway for aryl amines. Substituting the para-position (or ortho to block access) with Fluorine prevents CYP450 oxidation due to the strength of the C-F bond (

). -

pKa Modulation:

Synthetic Protocols

The synthesis of sterically hindered, electron-deficient fluorinated biaryl amines requires optimized Buchwald-Hartwig Cross-Coupling conditions. Standard protocols often fail due to the deactivated nature of fluorinated aryl halides.

Optimized Buchwald-Hartwig Protocol

Reaction Class: Pd-Catalyzed C-N Coupling Substrate Scope: Fluorinated Aryl Bromides + Secondary Aryl Amines

Reagents:

-

Catalyst Precursor:

( -

Ligand: BrettPhos or RuPhos (

).-

Why? These bulky, electron-rich dialkylbiarylphosphine ligands facilitate oxidative addition into electron-neutral/rich halides and promote reductive elimination of the bulky amine product.

-

-

Base:

(Sodium tert-butoxide) or-

Note: Use weak bases (

) if base-sensitive functional groups are present.

-

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum (

). -

Loading: Add

( -

Solvation: Add anhydrous Toluene (

concentration). -

Activation: Stir at RT for 5 mins to form the active catalyst species.

-

Base Addition: Add

( -

Heating: Heat to

for 12-24 hours. Monitor by TLC/LC-MS. -

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination optimized for fluorinated substrates.

Characterization Methodology

To validate the electronic and structural impact of fluorine, the following triad of experiments is mandatory:

-

Cyclic Voltammetry (CV):

-

Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte:

in Dichloromethane (DCM). -

Calculation:

. -

Expectation: Fluorinated analogs should show a positive shift in oxidation potential (

) compared to parents.

-

-

NMR Spectroscopy (

-NMR):-

Use

NMR to confirm substitution patterns. -

Diagnostic: Through-space coupling (

) can indicate conformational locking (e.g., ortho-F coupling to proximate protons).

-

-

DFT Calculations (B3LYP/6-31G):*

-

Perform geometry optimization to calculate dihedral angles.

-

Generate isosurface plots for HOMO/LUMO to visualize orbital localization (ensure HOMO is on the amine, LUMO on the acceptor/fluorinated ring).

-

References

-

Jeon, S. O., et al. (2012). "Deep Blue Organic Light-Emitting Diodes Using a Fluorine-Substituted Spiro-Type Derivative." Journal of Materials Chemistry. Link

-

Matusima, T., et al. (2024).[3] "Impact of fluorine substitution position on triarylamine-based hole transport materials in perovskite solar cells." RSC Advances. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Metabolic Stability of Furan Rings in Fluorinated Aniline Scaffolds

The following technical guide details the metabolic stability of furan rings within fluorinated aniline scaffolds, focusing on mechanistic bioactivation, structural de-risking strategies, and validation protocols.

Mechanistic Insights, De-Risking Strategies, and Experimental Validation

Executive Summary: The Furan-Aniline Paradox

In medicinal chemistry, the fusion of furan rings and fluorinated aniline scaffolds represents a high-reward, high-risk structural motif. Furan rings are versatile bioisosteres that improve solubility and hydrogen bonding but are notorious "structural alerts" due to their potential for metabolic bioactivation into reactive dialdehydes. Conversely, aniline scaffolds are common pharmacophores often plagued by rapid oxidative clearance.

While fluorination of the aniline ring is a proven strategy to block metabolic soft spots and modulate pKa, its electronic influence extends beyond the benzene ring. This guide explores how the electron-withdrawing nature of fluorinated anilines affects the metabolic liability of attached furan moieties and provides a rigorous framework for assessing and mitigating toxicity risks.

Mechanistic Bioactivation: The cis-2-butene-1,4-dial Pathway

The primary metabolic liability of the furan ring is its cytochrome P450 (CYP450)-mediated oxidation.[1][2] Unlike standard aromatic hydroxylation, furan oxidation frequently leads to ring opening, generating highly electrophilic species.

The Bioactivation Cascade

The consensus mechanism involves the initial oxidation of the furan ring, primarily by CYP2E1 and CYP3A4 .

-

Epoxidation/Radical Formation: The P450 heme-iron-oxo species attacks the electron-rich furan

-system. -

Ring Opening: The unstable intermediate collapses to form cis-2-butene-1,4-dial (BDA) , a reactive

-unsaturated dicarbonyl. -

Covalent Binding: BDA acts as a potent Michael acceptor, reacting irreversibly with cellular nucleophiles (protein thiols, DNA bases, and Glutathione).

Visualization of the Pathway

The following diagram illustrates the critical divergence between detoxification (GSH conjugation) and toxicity (Protein Adducts).

Figure 1: The metabolic bioactivation pathway of furan rings leading to reactive dialdehyde formation.

The Fluorine Effect: Electronic Stabilization

The metabolic stability of the furan ring is governed by its electron density. CYP450 oxidation is electrophilic; therefore, electron-rich furans are oxidized more rapidly.

Electronic Deactivation via Fluorinated Anilines

Attaching a fluorinated aniline scaffold to a furan ring can significantly enhance metabolic stability through inductive effects (-I) .

-

Fluorine as an EWG: Fluorine atoms on the aniline ring (particularly at ortho or meta positions relative to the furan attachment) withdraw electron density from the aniline system.

-

Transmission: If the aniline is conjugated to the furan, this electron deficiency is transmitted to the furan ring.

-

Outcome: The furan HOMO energy is lowered, increasing the activation energy required for the initial CYP oxo-transfer.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the predicted impact of aniline substitution patterns on furan metabolic stability.

| Scaffold Modification | Electronic Effect | Furan Bioactivation Risk | Mechanism |

| Unsubstituted Aniline | Electron Donating (+M) | High | Increases furan electron density; facilitates CYP oxidation. |

| 2-Fluoroaniline | Inductive Withdrawal (-I) | Moderate | Slight deactivation of furan; blocks aniline metabolic soft spot. |

| 2,6-Difluoroaniline | Strong Withdrawal (-I) | Low | Significant reduction in furan |

| Trifluoromethyl (-CF3) | Strong Withdrawal (-I, -M) | Very Low | Highly deactivated furan system; resistant to oxidative ring opening. |

Experimental Validation: Reactive Metabolite Trapping

To validate the stability of a specific scaffold, a Glutathione (GSH) Trapping Assay is required. This protocol detects the formation of reactive intermediates (like BDA) before overt toxicity occurs.

Protocol: High-Throughput GSH Trapping

Objective: Detect reactive electrophiles generated by microsomal incubation.

Reagents:

-

Test Compound (10 mM in DMSO)

-

Liver Microsomes (Human/Rat, 20 mg/mL protein)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)

-

Trapping Agent: Glutathione (GSH) fortified to 5-10 mM.

-

Quench Solution: Acetonitrile with 0.1% Formic Acid.

Workflow Steps:

-

Pre-Incubation: Mix Microsomes (1 mg/mL final), GSH (5 mM), and Test Compound (10 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.[3]

-

Incubation: Shake at 37°C for 60 minutes.

-

Termination: Add 2 volumes of ice-cold Quench Solution. Vortex and centrifuge at 4,000g for 15 mins to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec preferred).

Analytical Detection (LC-MS/MS)

-

Target: Look for [M + GSH - 2H]⁺ or [M + GSH + O - 2H]⁺ adducts.

-

Neutral Loss Scan: Monitor for the characteristic neutral loss of 129 Da (pyroglutamic acid moiety of GSH).[3]

-

Interpretation: The presence of a GSH adduct indicates furan ring opening. The absence of adducts in the fluorinated scaffold (compared to non-fluorinated control) confirms metabolic stabilization.

Screening Workflow Diagram

Figure 2: Experimental workflow for identifying reactive metabolites via GSH trapping.

References

-

Peterson, L. A. (2013).[4][5] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

-

Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

-

Evans, D. C., et al. (2004). Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology. Link

-

Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. Link

Sources

- 1. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of 2-Fluoro-4-(furan-2-yl)aniline via Suzuki-Miyaura Coupling

Abstract & Strategic Overview

The synthesis of 2-Fluoro-4-(furan-2-yl)aniline represents a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and ST2 receptor antagonists where the biaryl aniline motif serves as a key pharmacophore.

This transformation utilizes a Suzuki-Miyaura cross-coupling between 4-bromo-2-fluoroaniline and furan-2-boronic acid (or its pinacol ester) . While Suzuki couplings are routine, this specific substrate pair presents two distinct chemical challenges that this protocol addresses:

-

Catalyst Poisoning by Free Amines: The free primary amine (-NH₂) on the starting material can coordinate to the Palladium (Pd) center, displacing phosphine ligands and deactivating the catalyst.

-

Protodeboronation of Furan: Furan-2-boronic acids are notoriously unstable under aqueous basic conditions at high temperatures, prone to rapid protodeboronation which drastically lowers yields.

This guide provides two validated protocols: Method A (Standard Robust) for general screening and Method B (High-Performance) utilizing Buchwald precatalysts for maximized yield and functional group tolerance.

Reaction Scheme & Mechanism

The reaction proceeds via the catalytic cycle of oxidative addition, transmetallation, and reductive elimination.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromo-2-fluoroaniline.

Reagent Selection Guide

Success in this synthesis relies on selecting reagents that mitigate amine coordination and furan decomposition.

| Component | Recommended Reagent | Technical Rationale |

| Palladium Source | XPhos Pd G2 (Method B) or Pd(dppf)Cl₂·DCM (Method A) | XPhos Pd G2: A Buchwald precatalyst. The bulky biaryl ligand prevents the free aniline from coordinating to the Pd center, ensuring high turnover. Pd(dppf)Cl₂: A robust ferrocenyl catalyst that resists deactivation better than Pd(PPh₃)₄. |

| Coupling Partner | Furan-2-boronic acid pinacol ester | The pinacol ester is significantly more stable towards protodeboronation than the free boronic acid. If using the free acid, use excess (1.5–2.0 equiv). |

| Base | K₃PO₄ (Potassium Phosphate) | Milder than carbonates. Phosphate bases buffer the reaction, reducing the rate of furan decomposition while sufficiently activating the boronate. |

| Solvent System | THF : Water (4:1) or 1,4-Dioxane : Water (4:1) | Water is essential for the base solubility and transmetallation step. THF and Dioxane are excellent solvents for polar anilines. |

Experimental Protocols

Pre-Reaction Checklist

-

Inert Atmosphere: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the aniline.

-

Glassware: Oven-dried reaction vials or round-bottom flasks.

Method A: Standard Protocol (Cost-Effective)

Best for initial screening or when Buchwald catalysts are unavailable.

-

Charge: To a reaction vial, add:

-

4-Bromo-2-fluoroaniline (1.0 equiv, 190 mg, 1.0 mmol)

-

Furan-2-boronic acid pinacol ester (1.2 equiv, 233 mg, 1.2 mmol)

-

Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 41 mg)

-

Na₂CO₃ (2.0 equiv, 212 mg)

-

-

Solvent: Add a mixture of 1,4-Dioxane (4 mL) and Water (1 mL) .

-

Degas: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes (bubbling gas directly into the liquid). Cap tightly.

-

Reaction: Heat the block/bath to 80°C for 4–12 hours. Monitor by TLC or LCMS.

-

Termination: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[2]

Method B: High-Performance Protocol (Recommended)

Best for high yields, scale-up, and ensuring furan stability.

-

Charge: To a reaction vial equipped with a stir bar, add:

-

4-Bromo-2-fluoroaniline (1.0 equiv, 1.0 mmol)

-

Furan-2-boronic acid pinacol ester (1.2 equiv, 1.2 mmol)

-

XPhos Pd G2 (0.02 equiv, 2 mol%) — High activity allows lower loading.

-

K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv, 2.0 mmol)

-

-

Solvent: Add THF (4 mL) and Degassed Water (1 mL) .

-

Degas: Seal the vial and purge with Nitrogen/Argon (evacuate/backfill x3) or sparge for 5 mins.

-

Reaction: Stir at 60°C for 2–4 hours.

-

Note: The lower temperature (60°C vs 80°C) preserves the furan ring while the active catalyst drives the reaction.

-

-

Workup:

-

Dilute with EtOAc (20 mL) and Water (20 mL).

-

Separate phases.[3] Extract aqueous layer with EtOAc (2 x 10 mL).

-

Wash combined organics with Brine (sat. NaCl).

-

Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.

-

Purification & Characterization

The product is an electron-rich aniline, making it potentially sensitive to oxidation on silica gel if left too long.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (neutralized with 1% Et3N if degradation is observed, though usually not necessary for this substrate).

-

Eluent: Gradient of Hexanes : Ethyl Acetate (0% to 30% EtOAc).

-

Rf Value: Expect the product to elute around 15-20% EtOAc (Rf ~ 0.3-0.4 in 4:1 Hex/EtOAc).

-

-

Storage: Store under inert atmosphere at -20°C. Dark container (anilines can be photosensitive).

Troubleshooting & Optimization Workflow

Use this decision tree to optimize conditions if yields are suboptimal.

Figure 2: Troubleshooting logic for optimizing the coupling reaction.

Safety & Handling

-

4-Bromo-2-fluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Can cause methemoglobinemia. Handle in a fume hood.

-

Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

-

Solvents: THF and Dioxane are peroxide formers. Test for peroxides before use.

References

-

Suzuki-Miyaura Coupling Mechanism & Overview

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Coupling of Unprotected Anilines

-

Stability of Furan Boronic Acids

-

BenchChem Application Note. Furan-2-Boronic Acid in Suzuki Coupling: Technical Support.

-

-

Buchwald Precatalysts (XPhos Pd G2)

-

Biscoe, M. R., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and C–C Bond Formation. Journal of the American Chemical Society, 130(21), 6686–6687.

-

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Fluoro-4-(furan-2-yl)aniline as a Strategic Building Block in Medicinal Chemistry

Executive Summary

The 2-Fluoro-4-(furan-2-yl)aniline scaffold represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, VEGFR targeting). This building block combines the steric and electronic modulation of an ortho-fluorine atom with the hydrogen-bond accepting capacity of a furan ring.

However, the deployment of this scaffold requires a nuanced understanding of two competing factors:

-

Structural Utility: The ortho-fluorine lowers the aniline pKa, enhancing hydrogen bond donor capability in the active site (hinge region binding).

-

Metabolic Liability: The furan moiety carries a structural alert for CYP450-mediated bioactivation, necessitating early-stage metabolic stability testing.

This guide provides optimized synthetic protocols, structural analysis, and risk mitigation strategies for integrating this scaffold into your lead optimization programs.

Structural Analysis & Pharmacophore Design

The Ortho-Fluorine Effect

The introduction of a fluorine atom at the ortho-position relative to the aniline amine (C2 position) is not merely a steric block; it fundamentally alters the electronics of the warhead.

-

pKa Modulation: Unsubstituted aniline has a pKa of ~4.6. The electron-withdrawing nature of the ortho-fluorine (via induction) reduces the pKa to approximately 3.2 .

-

Impact: This reduction makes the amine less nucleophilic (slowing coupling reactions) but often increases the potency of the final inhibitor by strengthening the N-H···O=C hydrogen bond with the kinase hinge region backbone.

-

-

Conformational Locking: The fluorine atom can induce a preferred conformation via a weak intramolecular hydrogen bond (N-H···F) or electrostatic repulsion, potentially pre-organizing the molecule for binding.

The Furan Moiety

The furan ring at the para-position serves as a bioisostere for phenyl or pyridine rings but with distinct properties:

-

Geometry: It is a 5-membered, electron-rich aromatic system, smaller than a phenyl ring, allowing it to fit into tighter hydrophobic pockets.

-

H-Bonding: The furan oxygen can act as a weak hydrogen bond acceptor.

Metabolic Liability (Critical Alert)

Warning: Furan rings are prone to metabolic bioactivation by CYP450 enzymes (specifically CYP2E1). Oxidation of the furan ring can generate a reactive cis-enedione (butene-1,4-dial) intermediate.

-

Risk:[1][2] This electrophile can covalently modify cellular proteins (hepatotoxicity) or DNA.[3][4]

-

Mitigation: See Section 4 for the "Furan De-Risking Workflow."

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-(furan-2-yl)aniline

Objective: Synthesize the core building block via Suzuki-Miyaura cross-coupling.[5]

Reagents:

-

Reactant A: 4-Bromo-2-fluoroaniline (1.0 equiv)

-

Reactant B: 2-Furanylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[6]·CH2Cl2 (0.05 equiv)

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-bromo-2-fluoroaniline (5.0 mmol, 950 mg) and 2-furanylboronic acid (6.0 mmol, 671 mg).

-

Solvent Addition: Add 1,4-Dioxane (20 mL). Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Catalysis: Add Pd(dppf)Cl2[6][7]·CH2Cl2 (0.25 mmol, 204 mg) and the aqueous Na2CO3 solution (7.5 mL).

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass [M+H]+ = 178.06).

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous Na2SO4.

-

Purification: Concentrate in vacuo. Purify the dark residue via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes).

-

Expected Yield: 75–85%

-

Appearance: Off-white to light brown solid.

-

Protocol B: Downstream Derivatization (Amide Coupling)

Objective: Coupling the reduced-nucleophilicity aniline to a carboxylic acid (e.g., a kinase hinge binder core).

Challenge: Due to the ortho-fluorine (pKa ~3.2), standard EDC/NHS coupling often fails or proceeds slowly.

Optimized Conditions:

-

Coupling Agent: HATU (1.2 equiv) or POCl3 (for acid chloride generation).

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (anhydrous).

Procedure:

-

Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature to activate the acid.

-

Add 2-Fluoro-4-(furan-2-yl)aniline (1.0 equiv).

-

Stir at 60°C for 12 hours. (Note: Elevated temperature is often required due to the low nucleophilicity of the fluorinated aniline).

Workflow Visualization & Risk Mitigation

The following diagrams illustrate the synthesis workflow and the critical decision tree for managing furan metabolic toxicity.

Diagram 1: Synthetic Workflow

Caption: Optimized synthetic route for the generation of the fluorinated aniline building block.

Diagram 2: Furan De-Risking Decision Tree

Caption: Critical decision tree for assessing and mitigating furan-mediated metabolic toxicity.

Quantitative Data Summary

| Parameter | Aniline (Reference) | 2-Fluoroaniline | 2-Fluoro-4-(furan-2-yl)aniline |

| pKa (Conjugate Acid) | 4.6 | ~3.2 | ~3.0 (Est.) |

| Nucleophilicity | High | Moderate | Low |

| Lipophilicity (LogP) | 0.9 | 1.26 | ~2.5 |

| Metabolic Alert | Low | Low | High (Furan) |

| Coupling Conditions | Standard (EDC/HOBt) | Standard | Aggressive (HATU/Heat) |

References

-

Synthesis & Suzuki Coupling

-

Medicinal Chemistry & Furan Toxicity

-

Tang, M., et al. (2022). "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition.

-

Peterson, L. A. (2013).[3] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

-

-

Fluorine Effects (pKa)

-

Gross, K. C., & Seybold, P. G. (2000). "Substituent Effects on the Physical Properties and pKa of Aniline." International Journal of Quantum Chemistry.

-

PubChem Compound Summary for CID 9584, 2-Fluoroaniline.

-

Sources

- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

Application Notes & Protocols: Strategic Derivatization of the Amino Group in 2-Fluoro-4-(furan-2-yl)aniline for Advanced Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-Fluoro-4-(furan-2-yl)aniline scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active molecules. The primary amino group on this scaffold is a critical handle for synthetic modification, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties in drug candidates. This comprehensive guide provides detailed protocols and expert insights into the three principal strategies for derivatizing this amino group: acylation to form amides, sulfonylation to generate sulfonamides, and N-alkylation to produce secondary and tertiary amines. Each section elucidates the scientific rationale behind the chosen methodology, offers step-by-step experimental procedures, and presents the necessary data for successful synthesis and characterization.

Introduction: The Strategic Importance of 2-Fluoro-4-(furan-2-yl)aniline

2-Fluoro-4-(furan-2-yl)aniline combines several key features that make it a valuable building block in pharmaceutical research. The furan ring can participate in various non-covalent interactions with biological targets, while the fluorine atom can modulate the pKa of the aniline, enhance metabolic stability, and improve binding affinity.[1] The primary aromatic amine is a nucleophilic center that is readily functionalized, making it an ideal anchor point for structure-activity relationship (SAR) studies.[2] By converting this amine into amides, sulfonamides, or N-alkylated derivatives, researchers can profoundly alter the molecule's steric, electronic, and hydrogen-bonding properties to fine-tune its biological activity.

This document serves as a practical guide for the derivatization of this key intermediate, providing robust and validated protocols for common and effective transformations.

Acylation: Crafting Amide Bonds for Enhanced Molecular Interactions

Amide bond formation is arguably the most common derivatization strategy in medicinal chemistry. The resulting amide group is relatively stable to metabolism and can act as both a hydrogen bond donor and acceptor, crucial for molecular recognition at a receptor's active site.

Causality Behind the Method:

Acylation of the aniline nitrogen reduces its basicity and introduces a planar, rigidifying amide linkage. This transformation is fundamental for mimicking peptide bonds or introducing new functionalities that can engage in key binding interactions. Two primary methods are presented: reaction with a highly reactive acyl chloride and a milder, more versatile approach using a carboxylic acid activated by a coupling agent.

Protocol 1: Acylation via Acid Chloride

This method is straightforward and efficient for simple, stable acyl chlorides. The use of a non-nucleophilic base is critical to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it unreactive.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Fluoro-4-(furan-2-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq), to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

-

Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Acylation via Peptide Coupling Agents

This method is preferred for more complex or sensitive carboxylic acids and offers milder reaction conditions, which helps to prevent side reactions. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid for nucleophilic attack by the aniline.

Step-by-Step Methodology:

-

Initial Mixture: Combine the carboxylic acid (1.1 eq), 2-Fluoro-4-(furan-2-yl)aniline (1.0 eq), and a coupling agent such as EDC (1.5 eq) and HOBt (1.5 eq) in a round-bottom flask.

-

Solvent and Base: Add anhydrous dimethylformamide (DMF) or DCM (approx. 0.1 M) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble byproducts.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[4]

Data Presentation: Acylation Reactions

| Reagent | Method | Base/Coupling Agent | Solvent | Typical Time | Product Class |

| Acetyl Chloride | Acid Chloride | Triethylamine | DCM | 2 hours | N-Aryl Acetamide |

| Benzoyl Chloride | Acid Chloride | Pyridine | THF | 4 hours | N-Aryl Benzamide |

| Propanoic Acid | Coupling | EDC/HOBt/DIPEA | DMF | 18 hours | N-Aryl Propanamide |

| Furoic Acid | Coupling | HATU/DIPEA | DCM | 12 hours | N-Aryl Furoamide |

Experimental Workflow: Acylation

Caption: General workflow for the N-acylation of 2-Fluoro-4-(furan-2-yl)aniline.

Sulfonylation: Installing the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[5] It is a bioisosteric replacement for amides and is characterized by its strong hydrogen-bonding capabilities and tetrahedral geometry.

Causality Behind the Method:

Reacting 2-Fluoro-4-(furan-2-yl)aniline with a sulfonyl chloride in the presence of a base is the most direct method for synthesizing sulfonamides. The reaction mechanism is analogous to acylation with an acid chloride. Pyridine is often an excellent choice as it serves as both a base and a nucleophilic catalyst.

Protocol: Sulfonylation via Sulfonyl Chloride

Step-by-Step Methodology:

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-Fluoro-4-(furan-2-yl)aniline (1.0 eq) in anhydrous pyridine or DCM (0.1-0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add the sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq) portion-wise or dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor completion by TLC or LC-MS.[6][7]

-

Work-up: If DCM was used, wash the mixture with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate and brine. If pyridine was the solvent, concentrate the mixture under vacuum and partition the residue between ethyl acetate and 1 M HCl.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by flash chromatography or recrystallization.

Data Presentation: Sulfonylation Reactions

| Sulfonyl Chloride | Base | Solvent | Typical Time | Product Class |

| Methanesulfonyl Chloride | Pyridine | Pyridine | 6 hours | N-Aryl Methanesulfonamide |

| p-Toluenesulfonyl Chloride | Triethylamine | DCM | 12 hours | N-Aryl Tosylamide |

| Benzenesulfonyl Chloride | Pyridine | DCM | 8 hours | N-Aryl Benzenesulfonamide |

Experimental Workflow: Sulfonylation

Caption: General workflow for the N-sulfonylation of 2-Fluoro-4-(furan-2-yl)aniline.

N-Alkylation: Modulating Basicity and Lipophilicity

N-alkylation of anilines introduces alkyl groups that can serve as important pharmacophoric elements, modify the compound's pKa, and increase its lipophilicity, which can be crucial for membrane permeability. Reductive amination is a superior method to direct alkylation with alkyl halides, as it avoids the common problem of over-alkylation and uses readily available aldehydes and ketones.[8]

Causality Behind the Method:

Reductive amination is a two-stage, one-pot process. First, the aniline and a carbonyl compound (aldehyde or ketone) form a Schiff base (imine) or an enamine intermediate. Second, a mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the intermediate to the corresponding secondary or tertiary amine.[2] STAB is particularly effective as it is less reactive towards the carbonyl starting material and tolerant of the mildly acidic conditions that favor imine formation.

Protocol: N-Alkylation via Reductive Amination

Step-by-Step Methodology:

-

Initial Mixture: To a solution of 2-Fluoro-4-(furan-2-yl)aniline (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (0.1 M), add acetic acid (1-2 eq) to catalyze imine formation.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Reaction: Stir at room temperature overnight (12-18 hours). Monitor the reaction by LC-MS.[2]

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Extraction: Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Typical Time | Product Class |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 16 hours | N-Cyclohexyl-aniline |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 hours | N-Benzyl-aniline |

| Acetone | NaBH(OAc)₃ | MeOH | 24 hours | N-Isopropyl-aniline |

Experimental Workflow: Reductive Amination

Caption: General workflow for N-alkylation via reductive amination.

Characterization of Synthesized Derivatives

Self-validation of each synthesized compound is critical for scientific integrity. A combination of spectroscopic and chromatographic methods should be employed to confirm the identity and purity of all derivatives.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the overall structure. The disappearance of the aniline N-H protons (or a shift in their position) and the appearance of new signals corresponding to the added moiety (e.g., acyl, sulfonyl, or alkyl groups) are key diagnostic markers. ¹⁹F NMR can be used to confirm that the fluorine atom remains on the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the new group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Typically, a purity level of >95% is required for compounds intended for biological screening.[9]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ confirms amide formation, while strong S=O stretches around 1350 cm⁻¹ and 1160 cm⁻¹ indicate the presence of a sulfonamide.

Conclusion

The derivatization of the primary amino group of 2-Fluoro-4-(furan-2-yl)aniline is a powerful and essential strategy in the design and optimization of novel drug candidates. The protocols for acylation, sulfonylation, and N-alkylation detailed in this guide provide researchers with a robust toolkit to generate diverse libraries of compounds. By systematically applying these methods and rigorously characterizing the products, scientists can effectively navigate the complex landscape of structure-activity relationships and accelerate the journey from a starting scaffold to a potential therapeutic agent.

References

-

Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Retrieved from [Link]

- Google Patents. (2014). CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method.

- Google Patents. (2010). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

Springer Nature Experiments. (n.d.). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Retrieved from [Link]

-

ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Substrate scope for C−H sulfonylation of anilines. Retrieved from [Link]

-

IPR. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

-

Springer. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]

-

Springer. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Retrieved from [Link]

-

PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

- Google Patents. (2000). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

ResearchGate. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

-

PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods for lignin characterization. II. Spectroscopic studies. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

- Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

-

CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Microwave-Assisted Synthesis of 2-Fluoro-4-(furan-2-yl)aniline

Abstract & Strategic Significance

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-Fluoro-4-(furan-2-yl)aniline . This biaryl motif is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and competitive antagonists where the aniline moiety serves as a hydrogen bond donor/acceptor and the furan ring acts as a bioisostere for phenyl or pyridine rings.

Traditional thermal synthesis of electron-rich anilines via Suzuki coupling often suffers from long reaction times (12–24 hours) and catalyst poisoning due to the free amino group. By utilizing microwave irradiation , this protocol leverages dielectric heating to accelerate reaction kinetics, reducing synthesis time to under 20 minutes while suppressing side reactions such as protodeboronation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the chemoselective oxidative addition of a Palladium(0) species into the C-Br bond of 4-bromo-2-fluoroaniline , followed by transmetallation with furan-2-boronic acid .

Chemoselectivity

-

Leaving Group Hierarchy: The C-Br bond bond dissociation energy (BDE) is significantly lower than that of the C-F bond (approx. 68 kcal/mol vs. 115 kcal/mol). Consequently, the Pd(0) catalyst selectively inserts at the 4-position, leaving the 2-fluoro substituent intact.

-

Free Amine Tolerance: While free amines can coordinate to Pd and dampen catalytic activity, the use of microwave heating and sterically demanding ligands (or robust phosphines like PPh3) overcomes this inhibition.

Mechanistic Pathway (Catalytic Cycle)

Figure 1: The Suzuki-Miyaura catalytic cycle optimized for microwave conditions. The rate-limiting step (Transmetallation) is significantly accelerated by the superheating effect of microwave irradiation.

Experimental Protocol

Reagents & Materials Table

Note: Molar equivalents are calculated relative to the limiting reagent (Aryl Halide).

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 4-Bromo-2-fluoroaniline | 190.01 | 1.0 | 190 mg (1.0 mmol) | Limiting Substrate |

| Furan-2-boronic acid | 111.90 | 1.2 | 134 mg (1.2 mmol) | Coupling Partner |

| Pd(PPh3)4 | 1155.56 | 0.05 | 58 mg (5 mol%) | Catalyst |

| Na2CO3 (2M aq.) | 105.99 | 3.0 | 1.5 mL | Base |

| DME (Dimethoxyethane) | 90.12 | N/A | 4.0 mL | Solvent (High tan δ) |

Step-by-Step Procedure

Step 1: Vessel Preparation & Degassing (Critical for Reproducibility)

-

Use a 10 mL microwave-transparent process vial (e.g., borosilicate glass) equipped with a magnetic stir bar.

-

Add 4-Bromo-2-fluoroaniline (190 mg) and Furan-2-boronic acid (134 mg) to the vial.

-

Add DME (4.0 mL) and 2M Na2CO3 (1.5 mL).

-

Self-Validating Step: Sparge the biphasic mixture with Argon or Nitrogen gas for 5 minutes. Why? Oxygen promotes homocoupling of the boronic acid (Glaser coupling) and oxidizes the Pd(0) catalyst to inactive Pd(II).

-

Add the catalyst Pd(PPh3)4 (58 mg) quickly under a blanket of inert gas and immediately crimp/cap the vial.

Step 2: Microwave Irradiation

-

Place the vial in the microwave reactor cavity.

-

Program Parameters:

-

Temperature: 120 °C

-

Hold Time: 15 minutes

-

Pre-stirring: 30 seconds

-

Pressure Limit: 250 psi (Safety cutoff)

-

Power: Dynamic (Max 200W)

-

-

Start the run.[3][4] The reaction should reach 120 °C within 60-90 seconds.

Step 3: Workup & Purification

-

Cool the vial to room temperature (using the reactor's compressed air cooling).

-

Filter the reaction mixture through a small pad of Celite to remove Palladium black residues. Wash the pad with Ethyl Acetate (20 mL).

-

Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: The crude residue is typically a dark oil. Purify via flash column chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3).

-

Rf Value: ~0.4 (Hex:EtOAc 8:2). The product is typically a light brown to off-white solid.

-

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis.

Characterization & Quality Control

To validate the synthesis, the isolated product must meet the following spectral criteria.

-

1H NMR (400 MHz, DMSO-d6):

-

Aniline NH2: Broad singlet around δ 5.0–5.5 ppm (2H).

-

Furan Ring:

-

H-5 (furan): Doublet/multiplet at ~δ 7.7 ppm.

-

H-3 (furan): Doublet at ~δ 6.9 ppm.

-

H-4 (furan): Multiplet at ~δ 6.6 ppm.

-

-

Benzene Ring:

-

H-3 (Ar): Doublet of doublets (coupling with F) ~δ 7.3–7.5 ppm.

-

H-5/H-6 (Ar): Multiplets ~δ 6.8–7.2 ppm.

-

-

-

19F NMR: Single peak around δ -130 to -135 ppm (typical for ortho-fluoroaniline).

-

LC-MS: [M+H]+ peak at m/z ~178.1.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Ensure rigorous degassing (Step 1.4). Switch to Pd(dppf)Cl2 for higher stability. |

| Homocoupling (Biaryl) | Excess Oxygen | Increase Argon sparging time. |

| Protodeboronation | Base too strong/Temp too high | Lower temp to 100°C; switch base to K3PO4 or NaHCO3. |

| Black Precipitate | Pd Aggregation | Normal. Ensure Celite filtration is thorough. |

Safety & Hazards

-

4-Bromo-2-fluoroaniline: Irritant, potential skin sensitizer. Handle in a fume hood.

-

Microwave Vials: Do not exceed the rated pressure limit (typically 300 psi). Always use a crimped cap with a pressure-relief septum.

-

Palladium Residues: Heavy metal waste. Dispose of in designated solid waste containers.

References

-

Microwave-Assisted Suzuki Coupling of Heteroaryl Boronic Acids

- Source: National Institutes of Health (NIH) / PubMed Central

- Relevance: Validates the compatibility of furan-2-boronic acid and fluorin

-

Link:

-

General Protocol for Microwave Suzuki Coupling

- Source: MDPI / C

- Relevance: Provides optimized parameters (Pd(PPh3)4, Na2CO3, DME/Water) for similar heterocyclic couplings.

-

Link:

-

Chemical Data & Safety (2-Fluoro-4-substituted anilines)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Fluoro-4-(2-furanyl)benzenamine | C10H8FNO | CID 61679057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives [ajgreenchem.com]

- 6. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties [mdpi.com]

- 7. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]

Application Notes & Protocols for the Crystallization of 2-Fluoro-4-(furan-2-yl)aniline

Introduction: The Critical Role of Crystallization in the Purification of 2-Fluoro-4-(furan-2-yl)aniline

2-Fluoro-4-(furan-2-yl)aniline is a substituted aromatic amine featuring a furan moiety, a common bioisostere for phenyl rings in medicinal chemistry, and a fluorine atom, which can modulate physicochemical properties such as metabolic stability and receptor binding affinity.[1][2] As a key intermediate in the synthesis of potentially high-value active pharmaceutical ingredients (APIs) and other advanced materials, achieving high purity is paramount. Crystallization is the most powerful technique for the purification of solid organic compounds, offering the ability to remove impurities, control polymorphic form, and define critical physical properties such as particle size and flowability.

Publicly available data on the specific physical properties and established crystallization protocols for 2-Fluoro-4-(furan-2-yl)aniline are limited. This guide, therefore, serves as a comprehensive, first-principles-based approach for researchers. It combines theoretical considerations with actionable, step-by-step protocols to enable the rational design and optimization of crystallization solvent systems for this specific molecule. Our focus is on explaining the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: A Priori Analysis & Theoretical Framework for Solvent Selection

The molecular structure of 2-Fluoro-4-(furan-2-yl)aniline dictates its intermolecular interactions and, consequently, its solubility. A rational solvent selection process begins with an analysis of these features.

-

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The C-F bond, the C-N bond, and the furan ring's oxygen atom create significant dipole moments within the molecule.

-

π-π Stacking: The aromatic phenyl and furan rings can participate in π-π stacking interactions.

-

Van der Waals Forces: The overall molecular structure contributes to dispersion forces.

An ideal crystallization solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential is the driving force for crystallization upon cooling.

A two-solvent (or anti-solvent) system is often effective when no single solvent provides this ideal solubility profile. This typically involves:

-

A "solvent" in which the compound is highly soluble.

-

An "anti-solvent" in which the compound is poorly soluble, but which is fully miscible with the "solvent".

Part 2: Proposed Screening Solvents & Rationale

Based on the structural analysis, a range of solvents should be screened to map the solubility profile of 2-Fluoro-4-(furan-2-yl)aniline. The following table provides a starting point for this investigation, categorized by solvent class.

| Solvent Class | Recommended Solvents | Rationale for Inclusion | Potential Outcome |

| Alcohols (Protic) | Isopropanol (IPA), Ethanol, Methanol | The -OH group can hydrogen bond with the aniline -NH₂, potentially leading to good solubility at elevated temperatures. The polarity is well-matched for many aromatic amines. | Good candidates for single-solvent cooling crystallization.[3] |

| Esters | Ethyl Acetate (EtOAc) | A moderately polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor. Often forms good co-crystal systems with non-polar solvents.[4] | May show moderate solubility; excellent as the more polar component in a binary system with hexanes/heptanes. |

| Ketones | Acetone | A polar aprotic solvent, effective at dissolving a wide range of organic compounds. Its volatility can be useful for evaporative methods. | Likely a strong solvent. Could be paired with water or an alcohol as an anti-solvent. |

| Ethers | Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF) | Ethers are good hydrogen bond acceptors but lack donor capabilities. They offer moderate polarity. | THF is often a strong solvent. MTBE is less polar and can be an effective anti-solvent or the less polar component in a binary system.[5] |

| Aromatic Hydrocarbons | Toluene | The aromatic ring can engage in π-π stacking with the target molecule. It is non-polar and aprotic. | Good for dissolving non-polar impurities. May show sufficient solubility when hot to be used in a binary system with heptane.[5] |

| Aliphatic Hydrocarbons | n-Heptane, Cyclohexane | Non-polar solvents that will interact primarily through weak van der Waals forces. | The compound is expected to have very low solubility. Ideal for use as an anti-solvent or for final washing of the isolated crystals.[4] |

| Nitriles | Acetonitrile (ACN) | A polar aprotic solvent with a strong dipole moment. | Often shows a steep solubility profile for moderately polar compounds, making it a candidate for cooling crystallization.[3] |

| Chlorinated | Dichloromethane (DCM) | A highly effective but volatile solvent. Should be used with caution due to its low boiling point. | Likely to be a very strong solvent, useful for initial dissolution before adding an anti-solvent like heptane. |

Part 3: Experimental Protocols

The following protocols provide a systematic workflow for determining an effective crystallization system, from initial screening to methods development.

Protocol 1: Small-Scale Solubility Screening

This protocol is designed to rapidly assess the solubility of 2-Fluoro-4-(furan-2-yl)aniline in the candidate solvents at ambient and elevated temperatures.

Workflow for Solubility Screening

Caption: Logic for selecting a crystallization method.

A. Cooling Crystallization (Single-Solvent System)

-

Place the crude 2-Fluoro-4-(furan-2-yl)aniline in an Erlenmeyer flask.

-

Add the minimum amount of the chosen solvent (e.g., Isopropanol) required to dissolve the solid at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

-

Once fully dissolved, remove the flask from the heat source and cover it (e.g., with a watch glass). Allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with a small amount of ice-cold solvent, and dry under vacuum.

B. Anti-Solvent Crystallization (Binary-Solvent System)

-

Dissolve the crude material in the minimum amount of the "good" solvent (e.g., Ethyl Acetate) at room temperature or with gentle warming.

-

Slowly add the "anti-solvent" (e.g., n-Heptane) dropwise with continuous stirring.

-

Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of nucleation.

-

If necessary, gently warm the solution until it becomes clear again, then allow it to cool slowly.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Part 4: Characterization & Validation

To ensure the trustworthiness of the protocol, the resulting crystalline material must be thoroughly characterized.

-

Visual Inspection: Use optical microscopy to observe crystal morphology. Well-defined needles, plates, or prisms are indicative of a crystalline solid.

-

Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. This can be measured using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).

-

Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR to confirm the chemical structure and assess for the presence of solvent or other impurities.

-

Powder X-Ray Diffraction (PXRD): This technique provides a unique fingerprint for a specific crystalline form (polymorph) and confirms the degree of crystallinity.

Conclusion

This application note provides a comprehensive, principles-driven framework for developing a robust crystallization protocol for 2-Fluoro-4-(furan-2-yl)aniline. By systematically screening a rationally selected set of solvents and employing standard crystallization techniques, researchers can effectively purify this valuable intermediate. The key to success lies in meticulous observation during the solubility screening phase and patience during the crystal growth phase. The validation of the final crystalline product through appropriate analytical techniques is a critical final step to ensure high purity and desired solid-state form.

References

-

O’Mahony, M., et al. (2023). "The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II." Crystal Growth & Design. Available at: [Link]

-

Lu, Y.-Z., et al. (2012). "Synthesis and Crystal Structure of Benzofuran Derivative." Asian Journal of Chemistry, Vol. 24, No. 8, 3436-3438. Available at: [Link]

-

ResearchGate. (2021). "How to recrystallization amine compound and it is not soluble in common organic solvents." Available at: [Link]

-

Dalton, J. T., et al. (2016). "Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan." NIH National Center for Biotechnology Information. Available at: [Link]

-

Cureton, L. T., & La Scala, J. J. (2013). "Synthesis and Characterization of Furanic Compounds." Defense Technical Information Center. Available at: [Link]

- Royal Society of Chemistry. (2025). Supporting Information for an article. (The specific article title is not provided in the search result, but the source is noted).

-

Organic Chemistry Portal. (n.d.). "Synthesis of Furans." Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). "2,4-Difluoroaniline." PubChem Compound Database. Available at: [Link]

- Google Patents. (n.d.). "Method of preparing 2,4-difluoroaniline.

-

University of Rochester, Department of Chemistry. (n.d.). "Reagents & Solvents: Solvents for Recrystallization." Available at: [Link]

-

Apesteguía, C. R., et al. (2015). "Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids." Catalysis Communications. Available at: [Link]

- University of California, Los Angeles. (n.d.). "Common Solvents for Crystallization." (PDF document, specific source URL may vary).

- Google Patents. (n.d.). "Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

National Center for Biotechnology Information. (n.d.). "2-Fluoro-4-(morpholin-4-yl)aniline." PubChem Compound Database. Available at: [Link]

- Google Patents. (n.d.). "A process for synthesis of furan derivative using an acid catalyst and preparation thereof.

-

Reddit. (2023). "Go-to recrystallization solvent mixtures." r/Chempros. Available at: [Link]

-

ChemBK. (n.d.). "2-Methyl-4-(perfluoro-2-propyl)aniline." Available at: [Link]

Sources

Troubleshooting & Optimization

minimizing homocoupling side reactions in Suzuki synthesis of furan-anilines

Status: Active Guide Department: Process Chemistry & Catalysis Support Last Updated: February 4, 2026 Topic: Minimizing Homocoupling & Protodeboronation in Heteroaryl Cross-Couplings[1][2]

Executive Summary

Synthesizing furan-anilines via Suzuki-Miyaura coupling presents a "double trouble" scenario for process chemists. You are combating oxidative homocoupling (formation of furan-furan dimers) while simultaneously managing the protodeboronation of the unstable furan-2-boronic acid. Furthermore, the free amine on the aniline partner can coordinate to Palladium, potentially poisoning the catalyst or altering the active species geometry.

This guide moves beyond standard "degassing" advice. It provides a mechanistic approach to suppressing side reactions through kinetic control, ligand selection, and rigorous exclusion of reactive oxygen species (ROS).[1]

Module 1: Diagnostic Flowchart

Before optimizing, you must identify which side reaction is dominating your mass balance.[1] Use this logic tree to diagnose the failure mode based on LCMS/NMR data.

Figure 1: Diagnostic logic for identifying the root cause of low yields in furan-aniline couplings.

Module 2: The Oxidative Homocoupling Mechanism

The Problem: Homocoupling of the boronic acid (2 Ar-B(OH)₂ → Ar-Ar) is primarily driven by the presence of oxygen, which facilitates a "Glaser-type" oxidative coupling on the Palladium center.

The Mechanism:

-

Oxidation: Dissolved

reacts with the Pd(II) intermediate or the phosphine ligand. -

Peroxo-Complex: A Pd-peroxo species forms, which acts as a bridge to bring two boronic acid molecules together.[1]

-

Reductive Elimination: The dimer is released, consuming 2 equivalents of your precious furan boronic acid.[1]

The Solution: Rigorous Deoxygenation Standard "vacuum/backfill" cycles are often insufficient for sensitive furan couplings because they do not effectively remove dissolved oxygen from the solvent bulk.

Protocol: Inert Gas Sparging (The Gold Standard)

-

Equipment: Long stainless steel needle or glass dispersion tube.[1]

-

Gas: High-purity Argon (heavier than air, provides a better blanket than

).[1] -

Procedure:

-

Place the solvent (e.g., Dioxane, Toluene/Water) in the reaction vessel.[1]

-

Submerge the needle tip to the very bottom of the solvent.

-

Bubble Argon vigorously for at least 15-20 minutes per 100mL of solvent.

-

Critical Step: Add the catalyst and ligands after sparging, under a counter-flow of Argon, to prevent oxidation of the phosphine ligand before the reaction starts.

-

Expert Insight: If using a biphasic system (e.g., Toluene/Water), sparge the phases separately before mixing, as oxygen solubility differs significantly between organic and aqueous phases.[1]

Module 3: Controlling Protodeboronation (The "Slow Addition" Technique)

The Problem: 2-Furanboronic acids are exceptionally prone to protodeboronation (hydrolysis of the C-B bond), leading to furan (gas) and boric acid. This reaction is base-catalyzed and concentration-dependent.[1]

Kinetic Control Strategy:

Homocoupling is generally second-order with respect to the boronic acid (

-

High Concentration of Boronic Acid: Favors Homocoupling & Dimerization.[1]

-

Low Concentration of Boronic Acid: Favors Cross-Coupling with the waiting Aryl Halide.

Protocol: Syringe Pump Addition

Instead of dumping all reagents in at once (batch mode), use a semi-batch approach.

-

Vessel A (Reaction Pot): Charge with Aniline Halide, Catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G4), Base (e.g.,

), and 50% of the solvent volume.[1] Heat to reaction temperature.[1][3] -

Vessel B (Syringe): Dissolve the Furan Boronic Acid in the remaining 50% of degassed solvent.

-

Execution: Add the solution from Vessel B to Vessel A dropwise over 1–2 hours using a syringe pump.

-

Outcome: The instantaneous concentration of boronic acid remains low, suppressing homocoupling and ensuring that as soon as a furan molecule enters, it is consumed by the catalytic cycle rather than reacting with itself or water.[1]

Module 4: Catalyst & Ligand Selection

Furan-anilines pose a steric and electronic challenge.[1] The free

Recommended Systems:

| Component | Recommendation | Rationale |

| Ligand | XPhos or SPhos | These bulky biaryl phosphine ligands create a "protective shell" around the Pd, preventing the aniline nitrogen from coordinating and poisoning the catalyst. They also accelerate reductive elimination.[1] |

| Precatalyst | Buchwald G3/G4 | Using a precatalyst (e.g., XPhos Pd G4) ensures a defined 1:1 L:Pd ratio and rapid activation, avoiding the induction period where homocoupling often occurs.[1] |

| Base | Weaker, anhydrous bases reduce the rate of protodeboronation compared to strong bases like | |

| Solvent | 1,4-Dioxane or THF | Ethers are generally better than DMF/DMSO for furans; they dissolve the boronic acid well but don't promote protodeboronation as aggressively as polar aprotic solvents.[1] |

Module 5: Frequently Asked Questions (FAQ)

Q: My furan boronic acid turns black immediately upon adding base. What is happening? A: This is likely rapid polymerization or decomposition. 2-furanboronic acid is unstable in basic, oxidative conditions.[1] Fix: Switch to a protected boronate ester (e.g., Furan-2-boronic acid pinacol ester) or a MIDA boronate .[1] MIDA boronates slowly release the active species, mimicking the "slow addition" effect chemically.

Q: I see the homocoupling dimer, but I degassed thoroughly. Why? A: Check your catalyst activation. If the oxidative addition (Pd inserting into Ar-X) is slow, the Pd(II) species sits idle and will eventually consume the boronic acid to reduce itself back to Pd(0), creating homocoupling product stoichiometrically. Fix: Ensure you are using a reactive enough catalyst (switch from Pd(PPh3)4 to XPhos-Pd-G4) or increase the temperature to facilitate oxidative addition.

Q: Can I protect the aniline amine to improve yield? A: Yes. Acetyl (Ac) or Boc protection eliminates the catalyst poisoning issue and prevents the amine from participating in side reactions. However, modern bulky ligands (XPhos, BrettPhos) usually tolerate free amines well, saving you two synthetic steps (protection/deprotection).[1]

Q: Why is "Freeze-Pump-Thaw" better than sparging? A: Freeze-Pump-Thaw removes gas from the entire volume, including gas trapped in the headspace and dissolved in the liquid lattice. Sparging is effective but can sometimes leave headspace oxygen if the vessel isn't vented properly. For furan couplings, sparging is usually sufficient if done for 20+ minutes.[1]

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] [Link]

-

Adamo, C., et al. (2006).[1][2][4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[5] Journal of the American Chemical Society, 128(21), 6829–6836.[1] [Link]

-

Knapp, D. M., et al. (2010).[1] MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates.[1] Journal of the American Chemical Society, 132(34), 12048–12059.[1] [Link]

-

Bruno, N. C., et al. (2013).[1] Buchwald Precatalysts: Rapid & Efficient Suzuki Couplings.[1] Chemical Science, 4, 916-920.[1] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting 2-Fluoro-4-(furan-2-yl)aniline Production

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties in the synthesis of 2-Fluoro-4-(furan-2-yl)aniline .

Case ID: SUZ-2F-FUR-001 Molecule: 2-Fluoro-4-(furan-2-yl)aniline Reaction Class: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Primary Failure Mode: Low Conversion / Catalyst Deactivation

Executive Summary & Diagnostic Matrix

The synthesis of 2-Fluoro-4-(furan-2-yl)aniline typically involves coupling 4-bromo-2-fluoroaniline with furan-2-boronic acid . While theoretically straightforward, this specific combination presents a "perfect storm" of two competing failure modes:

-

Rapid Protodeboronation: 2-Heteroaryl boronic acids (like furan-2-yl) are notoriously unstable and prone to hydrolytic C-B bond cleavage before coupling occurs.

-

Catalyst Poisoning: The free amine (

) and the furan oxygen can coordinate competitively to the Palladium center, arresting the catalytic cycle.

Use the matrix below to diagnose your specific failure:

| Symptom | Probable Cause | Immediate Action |

| Reaction stalls < 50% conversion; Furan is consumed. | Protodeboronation. The boronic acid decomposed to furan before it could couple. | Switch to MIDA boronate or add boronic acid in portions . |

| Reaction never starts (0% conversion); Starting materials intact. | Catalyst Poisoning. The free aniline is binding to Pd. | Switch to bulky ligands (XPhos or SPhos ) or protect amine (Boc). |

| Black precipitate forms immediately. | "Pd Black" Crash-out. Ligand insufficient to stabilize Pd(0). | Increase ligand:Pd ratio or use a pre-formed catalyst (e.g., XPhos Pd G3 ).[1] |

| High yield of homocoupling (Biaryl). | Oxygen Ingress. Oxygen is re-oxidizing Pd(0) to Pd(II). | Degas solvents thoroughly; use strict inert atmosphere (Argon).[2] |

Deep Dive: Critical Failure Modes

Issue 1: The "Vanishing Nucleophile" (Protodeboronation)

The Problem: Furan-2-boronic acid is exceptionally prone to protodeboronation, a pathway where the C-B bond is cleaved by water/base, replacing the boron with a proton.[3] This reaction is often faster than the transmetallation step in the Suzuki cycle.

-

Mechanism: Base-catalyzed hydrolysis forms a boronate "ate" complex, which is unstable for 2-heteroaryls due to the electron-rich nature of the ring and the adjacent heteroatom.

-

Evidence: You observe the disappearance of the boronic acid spot on TLC/LCMS, but the aryl bromide remains unreacted.

The Fix:

-

Use "Slow-Release" Reagents: Replace the free boronic acid with Furan-2-boronic acid MIDA ester or Potassium furan-2-trifluoroborate .[2] These release the active species slowly, keeping the concentration low and minimizing decomposition.[1]

-

Anhydrous Conditions: Switch from aqueous carbonate bases (Na₂CO₃/H₂O) to anhydrous Potassium Phosphate (K₃PO₄) in dry dioxane or toluene.

Issue 2: The "Frozen Catalyst" (Amine Interference)